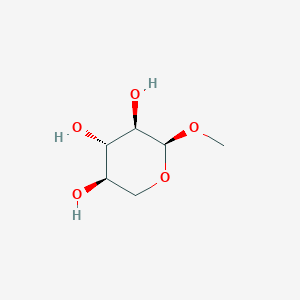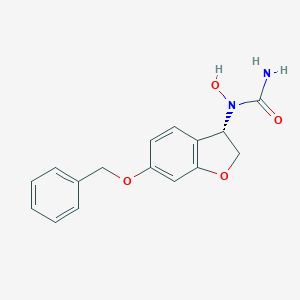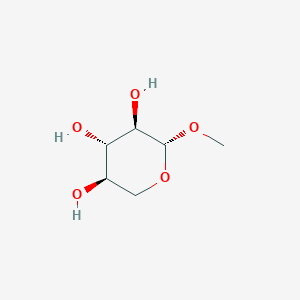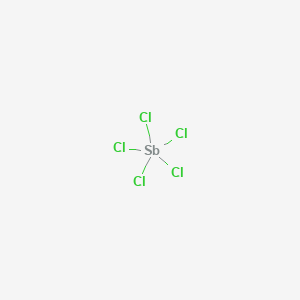
Antimony pentachloride
概要
説明
Antimony pentachloride is a chemical compound that has been studied in various contexts, including its interaction with other substances and its structural properties. It is known to form lamellar compounds with graphite, creating structures with an identity period along the c-axis, as demonstrated in the thermal stability and structure analysis of graphite-antimony pentachloride compounds . Additionally, antimony pentachloride has been utilized as a detection agent for steroids, such as digitalis compounds, in paper chromatography .
Synthesis Analysis
The synthesis of antimony pentachloride-related compounds has been explored in several studies. For instance, hypervalent pentacoordinate stiboranes with an Sb-group 6 element bond were synthesized through reactions involving Rf2Sb*-Li+ and [CpM(CO)3]+BF4- . This indicates the versatility of antimony pentachloride in forming complex structures with other elements.
Molecular Structure Analysis
The molecular structure of antimony pentachloride and its derivatives has been a subject of interest. Electron diffraction and X-ray studies have been used to specify the structure of compounds formed with graphite . In another study, the structure of liquid antimony pentafluoride was investigated, which, although not the same compound, provides insight into the structural characteristics of antimony compounds with halogens .
Chemical Reactions Analysis
Antimony pentachloride participates in various chemical reactions. It has been used to detect certain digitalis compounds on paper chromatograms . Moreover, antimony trichloride, a related compound, has been shown to catalyze a three-component reaction involving urea, aldehydes, and cyclic enol ethers, leading to the formation of complex organic structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of antimony pentachloride have been studied under different conditions. The phase diagram of antimony pentachloride was measured up to 43 kbar to investigate its transformation under pressure, revealing that it does not transform to an ionic solid within the experimental pressure range . The preparation and crystal structures of various organoantimony halides have also been reported, providing detailed insights into the bonding and geometry of antimony compounds .
Relevant Case Studies
Case studies involving antimony pentachloride include its use in detecting steroids in paper chromatography and the synthesis of hypervalent antimony compounds . These studies highlight the practical applications of antimony pentachloride in analytical chemistry and inorganic synthesis.
科学的研究の応用
Electrowinning and Extraction Processes
Antimony pentachloride plays a critical role in the extraction of antimony from stibnite concentrate. The process involves optimizing parameters for antimony pentachloride circular leaching, purification, and electrowinning from antimony trichloride solution. This technique achieves high current efficiency and produces a high-purity antimony plate, with the resultant anolyte containing a high percentage of antimony pentachloride, which can be recycled (Yang, Yang, & Tang, 2010).
Safety in Synthesis Processes
Antimony pentachloride is involved in the synthesis of meglumine antimoniate, a compound used in antileishmanial therapy. The process is extremely exothermic, and simulations of temperature profiles have been employed to establish safer and more efficient conditions for its synthesis, thereby minimizing energy consumption and increasing safety (Barreto et al., 2005).
Antitumor Potential
Antimony pentachloride, in the form of antimony(III/V) complexes, shows promise in antitumor activity. These complexes exhibit selectivity against various cancer cells, demonstrating the potential therapeutic applications of antimony compounds in oncology (Hadjikakou et al., 2015).
Chemical Vapor Deposition
Antimony pentachloride is used in atmospheric pressure chemical vapor deposition to produce antimony (III) oxide thin films. These films, useful in gas sensing applications, are characterized by their low optical reflectance and transmission properties (Binions, Carmalt, & Parkin, 2006).
Nanocatalyst Applications
Nanocatalyst pentachloride antimony supported on coconut shell is an efficient catalyst for the synthesis of benzo[h]chromens. This method offers advantages like high activity, recoverability of the nanocatalyst, and environmentally friendly conditions (Manouchehri et al., 2018).
Environmental Impact Studies
Antimony pentachloride is used in studying the distribution and impact of antimony in the environment. It helps in understanding the risks associated with Sb, especially in contaminated soils and its species distribution (Serafimovska et al., 2013).
Biogeochemistry
Research on antimony biogeochemistry includes studying the microbial transformations of antimony, focusing on antimony uptake, efflux, and redox reactions. Understanding these processes is essential in assessing the environmental impact and potential bioremediation strategies (Li et al., 2016).
Hydrolysis Studies
The hydrolysis of antimony pentachloride and its solutions is studied to understand its transformation and the resulting products, which are significant in various industrial applications (Guoqu, 2006).
Safety And Hazards
将来の方向性
Antimony pentachloride has been shown to be a versatile reagent, especially as a Lewis acid catalyst in many organic reactions . It has potential applications in electrophilic aromatic substitution, isomerization and rearrangements, halogenation, and preparation of carbocation and onium ion complexes .
特性
IUPAC Name |
pentachloro-λ5-stibane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/5ClH.Sb/h5*1H;/q;;;;;+5/p-5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMPVEPPRYRXYNP-UHFFFAOYSA-I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
Cl[Sb](Cl)(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl5Sb, SbCl5 | |
| Record name | ANTIMONY PENTACHLORIDE, LIQUID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5464 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | antimony(V) chloride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Antimony(V)_chloride | |
| Description | Chemical information link to Wikipedia. | |
| Record name | Antimony pentachloride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Antimony_pentachloride | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30893043 | |
| Record name | Antimony pentachloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30893043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Antimony pentachloride, liquid appears as a reddish-yellow fuming liquid with a pungent odor. Fumes are irritating to the eyes and mucous membranes. Solidifies at 37 °F. Corrosive to metals and tissue. Used to make other chemicals, and in chemical analysis., Reddish-yellow liquid with an offensive odor; Hygroscopic; [Hawley] Colorless to yellow liquid; [Merck Index] Light orange liquid; mp = 2.8 deg C; [MSDSonline] | |
| Record name | ANTIMONY PENTACHLORIDE, LIQUID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5464 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Antimony pentachloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3717 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
347 °F at 760 mmHg (est.) (USCG, 1999), 140 °C, BP: 69 °C at 18 mm Hg; 79 °C at 22 mm Hg; 92 °C at 30 mm Hg; 85 °C at 55 mm Hg; 102.5 °C at 68 mm Hg, Boiling point: 68 °C at 1.82 kPa. Decomposes at atmospheric pressure, 101.3 kPa | |
| Record name | ANTIMONY PENTACHLORIDE, LIQUID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5464 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Antimony pentachloride | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/444 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Reacts with water, Soluble in an aqueous solution of tartaric acid in hydrochloric acid and chloroform, Soluble in hydrochloric acid, chloroform, carbon tetrachloride | |
| Record name | Antimony pentachloride | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/444 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
2.354 at 68 °F (USCG, 1999) - Denser than water; will sink, 3.10 g/cu cm | |
| Record name | ANTIMONY PENTACHLORIDE, LIQUID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5464 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Antimony pentachloride | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/444 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
1.0 [mmHg], 1 mm Hg at 22.7 °C | |
| Record name | Antimony pentachloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3717 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Antimony pentachloride | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/444 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Antimony pentachloride | |
Color/Form |
Colorless or yellow liquid, Colorless to yellow, oily liquid, Reddish yellow, oily liquid, White liquid or monoclinic crystals | |
CAS RN |
7647-18-9 | |
| Record name | ANTIMONY PENTACHLORIDE, LIQUID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5464 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Antimony pentachloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7647-18-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Antimony pentachloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007647189 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Antimony chloride (SbCl5) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Antimony pentachloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30893043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Antimony pentachloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.729 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Antimony pentachloride | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/444 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
37 °F (USCG, 1999), 4 °C | |
| Record name | ANTIMONY PENTACHLORIDE, LIQUID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5464 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Antimony pentachloride | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/444 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



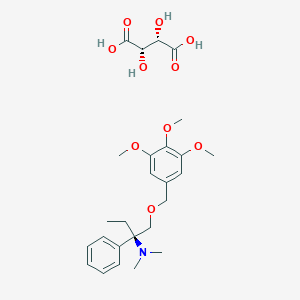

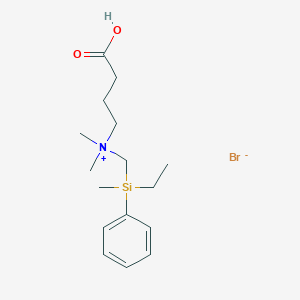
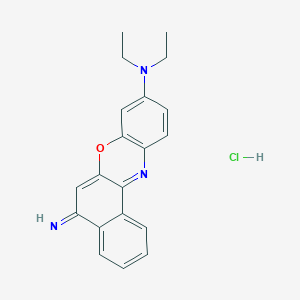
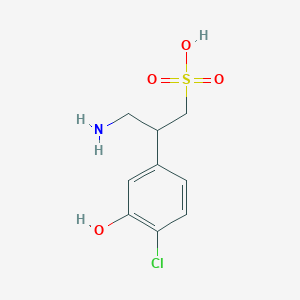




![(5E)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3R)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid](/img/structure/B147794.png)

